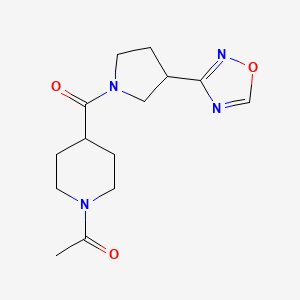

1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone

Description

The compound 1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone features a 1,2,4-oxadiazole heterocycle fused to a pyrrolidine ring, which is connected via a carbonyl group to a piperidine scaffold and terminated with an ethanone moiety.

Properties

IUPAC Name |

1-[4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3/c1-10(19)17-5-2-11(3-6-17)14(20)18-7-4-12(8-18)13-15-9-21-16-13/h9,11-12H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRPGQAIPJASEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)C(=O)N2CCC(C2)C3=NOC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone typically involves multiple steps. One common method starts with the preparation of the 1,2,4-oxadiazole ring, which can be synthesized through the cyclization of acylhydrazides with carboxylic acids or their derivatives under acidic or basic conditions . The pyrrolidine and piperidine rings are then introduced through subsequent reactions involving appropriate reagents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxadiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while nucleophilic substitution can produce a variety of substituted oxadiazole derivatives .

Scientific Research Applications

G-Protein Coupled Receptor Modulation

One of the significant applications of this compound is its potential as a modulator of G-protein coupled receptors (GPCRs). Recent studies have highlighted the importance of GPCRs in various metabolic and inflammatory diseases. Compounds that can selectively activate GPCRs are in high demand for drug development. For instance, derivatives containing the oxadiazole moiety have shown promise as selective agonists for GPBAR1, which is implicated in metabolic disorders such as type 2 diabetes and obesity .

Antimicrobial Activity

The compound's structural components suggest potential antimicrobial properties. Research has indicated that related piperidine derivatives exhibit significant antibacterial and antifungal activities against pathogens such as Xanthomonas axonopodis and Fusarium solani. This opens avenues for developing new antimicrobial agents based on the scaffold of 1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone .

Neurological Disorders

There is emerging evidence that compounds with similar structures may have neuroprotective effects. For example, studies on piperidine derivatives suggest their utility in treating neurological conditions by modulating neurotransmitter systems and exhibiting anti-inflammatory properties . This could position this compound as a candidate for further exploration in neuropharmacology.

Case Study 1: GPBAR1 Agonists

In a study focused on the development of non-steroidal GPBAR1 agonists, several derivatives were synthesized and evaluated for their biological activity. Compounds structurally related to this compound demonstrated significant activation of the pro-glucagon gene expression, indicating their potential role in managing metabolic disorders .

Case Study 2: Antimicrobial Screening

A series of piperidine derivatives were synthesized and tested against various bacterial strains. Results indicated that modifications to the piperidine ring could enhance antimicrobial potency. The findings suggest that similar modifications to the oxadiazole-containing compound could yield effective antimicrobial agents .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity and leading to therapeutic effects. The compound may also interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences between the target compound and analogs from the evidence:

Key Observations:

- Heterocycle Impact : The target’s 1,2,4-oxadiazole may offer superior metabolic stability compared to tetrazole derivatives (e.g., compounds 22–28), which mimic carboxyl groups but are prone to metabolic oxidation .

- Linker Diversity : Unlike sulfonyl (ZSY-13, ) or pyrazole-sulfonyl () linkers, the target’s carbonyl group between pyrrolidine and piperidine may reduce steric hindrance, enhancing receptor binding .

- Substituent Effects: Bulky groups in PSN375963 () likely hinder membrane permeability compared to the target’s compact pyrrolidine-ethanone terminus .

Biological Activity

The compound 1-(4-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidine-1-carbonyl)piperidin-1-yl)ethanone represents a novel chemical structure that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a 1,2,4-oxadiazol moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

Where , , , and represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively in the molecular formula. The specific arrangement of these atoms contributes to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, it has been studied for its potential as an agonist for the G-protein bile acid receptor 1 (GPBAR1) . This receptor plays a crucial role in metabolic processes and inflammation regulation.

Key Findings:

- Agonist Activity : Compounds similar to this structure have shown significant agonist activity towards GPBAR1, leading to increased expression of pro-glucagon mRNA, which is beneficial in metabolic disorders like type 2 diabetes and obesity .

- Antidiabetic Properties : Research indicates that derivatives containing the oxadiazol moiety exhibit promising antidiabetic effects by enhancing insulin sensitivity and promoting glucose uptake in peripheral tissues .

Therapeutic Applications

The compound's potential therapeutic applications include:

- Antidiabetic Agents : Due to its ability to modulate GPBAR1 activity.

- Anti-inflammatory Drugs : It may help in managing conditions associated with chronic inflammation.

- Anticancer Activity : Some studies suggest that derivatives can inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation .

Study 1: GPBAR1 Agonism

A study evaluated several derivatives of oxadiazol compounds for their efficacy as GPBAR1 agonists. The results showed that certain compounds significantly increased the expression of genes associated with glucose metabolism .

Study 2: Antidiabetic Efficacy

In vitro studies demonstrated that compounds similar to this compound effectively reduced blood glucose levels in diabetic models. These findings suggest a potential for clinical application in managing diabetes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.